4-(1-Methoxyethyl)benzenamine
Description
4-(1-Methoxyethyl)benzenamine is an aromatic amine characterized by a benzene ring substituted with a methoxyethyl group (–CH(CH₃)OCH₃) at the para position. This compound belongs to the benzenamine family, which is widely utilized in pharmaceuticals, agrochemicals, and polymer synthesis due to its amine functionality and aromatic stability. The methoxyethyl substituent enhances solubility in polar solvents and may influence electronic properties, such as resonance effects, which are critical for reactivity in synthetic applications.
Properties
IUPAC Name |
4-(1-methoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMQQXXOBPLAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125953-63-1 | |
| Record name | 4-(1-methoxyethyl)benzenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methoxyethyl)benzenamine typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using reducing agents such as iron filings and hydrochloric acid.
Alkylation: Aniline undergoes alkylation with 1-bromo-2-methoxyethane in the presence of a base like sodium hydroxide to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of high-pressure reactors and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methoxyethyl)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, such as amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: More reduced amines or alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-(1-Methoxyethyl)benzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methoxyethyl)benzenamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(1-Methoxyethyl)benzenamine with benzenamine derivatives featuring analogous substituents, focusing on synthesis, physicochemical properties, and applications:
Physicochemical Properties
- Solubility: Methoxy and methoxyethyl groups enhance solubility in polar solvents (e.g., ethanol, DMF) compared to alkyl or halogenated analogs. For instance, 4-(2-methoxyethoxy)benzenamine hydrochloride exhibits high water solubility due to its ionic form .
- Thermal Stability : Methoxy-substituted polyimides derived from benzenamines show thermal stability up to 300°C, suggesting that this compound may also exhibit robust thermal behavior in polymer matrices .
Key Research Findings
- Toxicity Profile : Alkyl-substituted benzenamines (e.g., –C(CH₃)₂) exhibit higher acute toxicity than methoxy analogs, emphasizing the role of substituent polarity in safety profiles .
- Stereochemical Complexity : Ethylidene-linked benzenamines (e.g., 4-Methoxy-N-[1-(4-methoxyphenyl)ethylidene]benzenamine) form stereoisomers that require chiral resolution for pharmaceutical use .
Biological Activity
4-(1-Methoxyethyl)benzenamine, also known as 125953-63-1, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is closely linked to its structural characteristics. The methoxyethyl group enhances its lipophilicity, which facilitates interaction with biological membranes and various receptors. This compound's ability to modulate neurotransmitter systems suggests potential applications in neuropharmacology, particularly in the context of psychotropic effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. This has been attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. Preliminary investigations indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuropharmacological | Modulates neurotransmitter systems |
Detailed Research Findings
- Antimicrobial Activity : A study found that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Mechanisms : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, including breast and prostate cancers. The mechanism was linked to the activation of caspase pathways, which are crucial for apoptosis.
- Neuropharmacological Effects : The compound has been shown to interact with serotonin receptors, indicating potential antidepressant or anxiolytic effects. In animal models, it exhibited reduced anxiety-like behavior, supporting its role as a candidate for further psychopharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
